molecular formula C13H16N4O2S B2769461 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1448079-49-9

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2769461
CAS RN: 1448079-49-9
M. Wt: 292.36
InChI Key: YBRQUTAEXSKKDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including those synthesized from pyrazole and pyridine, have shown a wide range of applications in organic synthesis, catalysis, and drug development. These compounds have been used in metal complexes formation, catalysts design, asymmetric catalysis, and as intermediates for medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Cytochrome P450 Isoforms

The understanding of cytochrome P450 (CYP) isoforms' selectivity is crucial for predicting drug-drug interactions (DDIs), given the role of CYP enzymes in the metabolism of a diverse number of drugs. The selectivity of chemical inhibitors for specific CYP isoforms has been a focus, highlighting the importance of these enzymes in pharmacology (Khojasteh et al., 2011).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine has been a versatile scaffold in kinase inhibitor design, demonstrating the ability to interact with kinases via multiple binding modes. This scaffold's adaptability underscores its importance in the development of drugs targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Sulfonamide Inhibitors

Sulfonamide compounds represent a significant class of synthetic bacteriostatic antibiotics and have found applications beyond their initial use. They are integral in drugs used for therapy against bacterial infections, and their role has expanded into treatments for cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their broad pharmacological utility (Gulcin & Taslimi, 2018).

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,11-4-5-11)15-8-10-17-9-6-13(16-17)12-3-1-2-7-14-12/h1-3,6-7,9,11,15H,4-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQUTAEXSKKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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